molecular formula C11H21N3O4 B1666426 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole CAS No. 20844-48-8

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B1666426
CAS No.: 20844-48-8
M. Wt: 267.24 g/mol
InChI Key: LSMDUZQBNBZFEA-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as solvent.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

    Cycloaddition: Dienophiles such as maleic anhydride, dipolarophiles such as azides.

Major Products

    Reduction: 3-(3-Aminophenyl)-5-phenyl-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cycloaddition: Cycloadducts with the corresponding dienophile or dipolarophile.

Scientific Research Applications

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(3-Nitrophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
  • 3-(3-Nitrophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can affect its interactions with biological targets and its overall pharmacological profile. Additionally, the combination of the nitro and phenyl groups with the oxadiazole ring imparts distinct photophysical properties, making it valuable in materials science applications.

Properties

IUPAC Name

3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)13-15-14(20-16-13)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEANKDBJCLROEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427546
Record name 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20844-48-8
Record name 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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